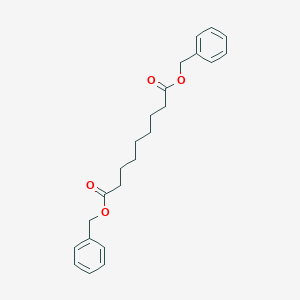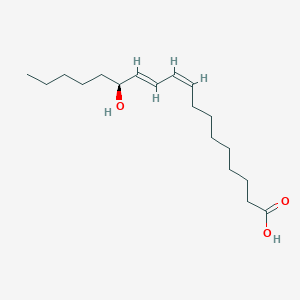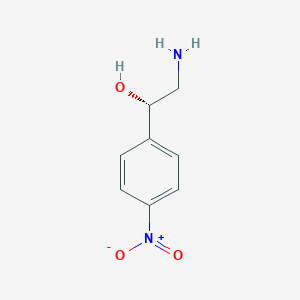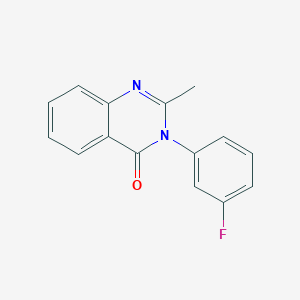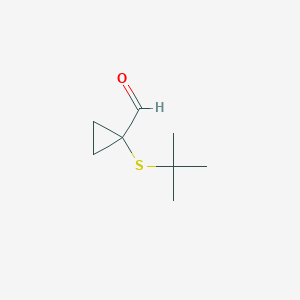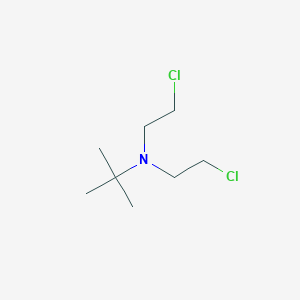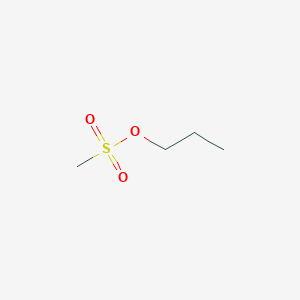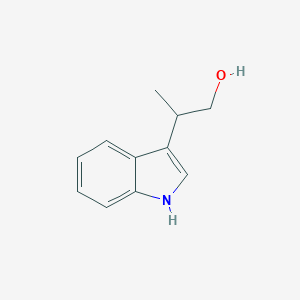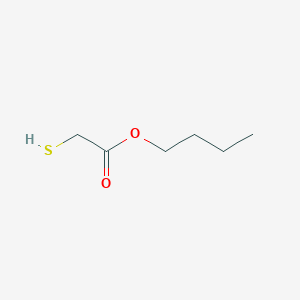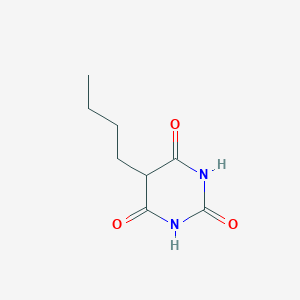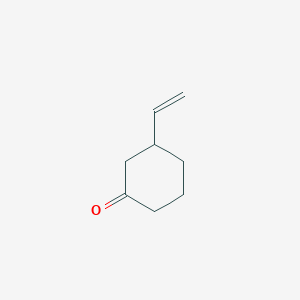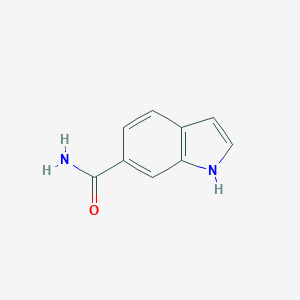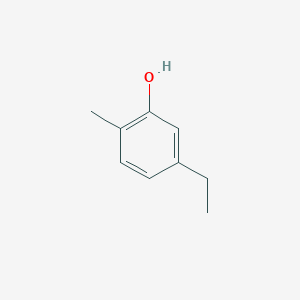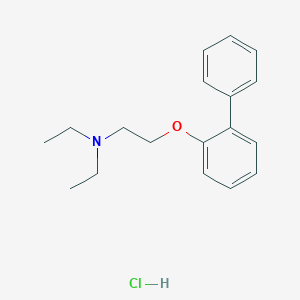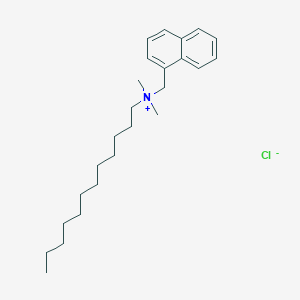
Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride, also known as DDN, is a quaternary ammonium compound that has been extensively studied for its potential applications in various fields of science. DDN is a cationic surfactant that is commonly used in the synthesis of nanoparticles, drug delivery systems, and as an antimicrobial agent.
Mecanismo De Acción
Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. The positively charged Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride molecules interact with the negatively charged cell membrane of microorganisms, leading to membrane destabilization and cell lysis. Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has also been shown to inhibit the growth of biofilms.
Efectos Bioquímicos Y Fisiológicos
Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has been shown to have low toxicity and is considered safe for use in various applications. However, prolonged exposure to high concentrations of Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride may cause irritation to the skin and eyes. Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has also been shown to have a slight effect on the activity of some enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride is a versatile surfactant that can be used in various applications. It has been shown to have excellent stability and can be easily synthesized in the laboratory. However, Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has some limitations, such as its low solubility in water and its tendency to form aggregates at high concentrations.
Direcciones Futuras
Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has great potential for use in various fields of science. Some future directions for research on Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride include the development of new synthesis methods to improve the purity and yield of the product, the investigation of its potential as a drug delivery system, and the assessment of its environmental impact. Additionally, further studies on the mechanism of action of Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride and its potential toxicity are needed to fully understand its applications.
Métodos De Síntesis
Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride can be synthesized through a simple reaction between dodecylamine, dimethyl sulfate, and naphthalene. The reaction takes place in the presence of an acid catalyst and results in the formation of Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride. The purity and yield of the product can be improved by using different reaction conditions and purification techniques.
Aplicaciones Científicas De Investigación
Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has been extensively studied for its potential applications in various fields of science. It has been used as a surfactant in the synthesis of nanoparticles, such as silver and gold nanoparticles. Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has also been used as a template for the synthesis of mesoporous silica nanoparticles. In addition, Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride has been used as an antimicrobial agent against various bacteria and fungi.
Propiedades
Número CAS |
1733-96-6 |
|---|---|
Nombre del producto |
Dodecyl(dimethyl)(naphthylmethyl)ammonium chloride |
Fórmula molecular |
C25H40ClN |
Peso molecular |
390 g/mol |
Nombre IUPAC |
dodecyl-dimethyl-(naphthalen-1-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C25H40N.ClH/c1-4-5-6-7-8-9-10-11-12-15-21-26(2,3)22-24-19-16-18-23-17-13-14-20-25(23)24;/h13-14,16-20H,4-12,15,21-22H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
UTKUXSTWKJCLJX-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-] |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-] |
Otros números CAS |
1733-96-6 53516-75-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



